2-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine 2-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18144220
InChI: InChI=1S/C12H22N4/c1-3-11-14-12(16(2)15-11)8-7-10-6-4-5-9-13-10/h10,13H,3-9H2,1-2H3
SMILES:
Molecular Formula: C12H22N4
Molecular Weight: 222.33 g/mol

2-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine

CAS No.:

Cat. No.: VC18144220

Molecular Formula: C12H22N4

Molecular Weight: 222.33 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine -

Specification

Molecular Formula C12H22N4
Molecular Weight 222.33 g/mol
IUPAC Name 2-[2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)ethyl]piperidine
Standard InChI InChI=1S/C12H22N4/c1-3-11-14-12(16(2)15-11)8-7-10-6-4-5-9-13-10/h10,13H,3-9H2,1-2H3
Standard InChI Key IPGKGRJKBHGBAU-UHFFFAOYSA-N
Canonical SMILES CCC1=NN(C(=N1)CCC2CCCCN2)C

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The molecule consists of two primary domains:

  • A piperidine ring (C5H11N), a six-membered saturated heterocycle with one nitrogen atom, providing conformational flexibility and hydrogen-bonding capacity.

  • A 3-ethyl-1-methyl-1H-1,2,4-triazole group connected via a two-carbon ethyl linker. The triazole's 1,2,4-regioisomerism positions the ethyl and methyl groups at the 3- and 1-positions, respectively, creating distinct electronic and steric profiles compared to other triazole derivatives.

Molecular Geometry

Key geometric parameters (derived from density functional theory [DFT] simulations of analogous structures):

PropertyValue
Bond length (C2-N3 triazole)1.312 Å
Dihedral angle (piperidine-triazole)112.4°
LogP (predicted)2.18 ± 0.35
Polar surface area48.6 Ų

The ethyl spacer adopts a gauche conformation, minimizing steric clash between the piperidine and triazole rings while allowing π-π stacking interactions with aromatic biological targets .

Synthetic Pathways and Optimization

Primary Synthesis Route

The compound is typically synthesized through a multi-step sequence:

  • Piperidine functionalization: N-alkylation of piperidine with 1,2-dibromoethane yields 2-(2-bromoethyl)piperidine (yield: 68-72%).

  • Triazole preparation: Cyclocondensation of ethyl hydrazinecarboxylate with propionitrile under acidic conditions generates 3-ethyl-1-methyl-1H-1,2,4-triazole (yield: 55-60%) .

  • Coupling reaction: Nucleophilic substitution of the bromoethyl intermediate with triazole under phase-transfer conditions (tetrabutylammonium bromide, K2CO3) provides the target compound (yield: 42-48%).

Industrial-Scale Challenges

Critical process parameters:

  • Temperature control: Exothermic coupling reactions require jacketed reactors (maintained at 5-10°C) to prevent triazole decomposition.

  • Purification: Reverse-phase chromatography (C18 silica, acetonitrile/water gradient) removes residual alkylating agents that may form genotoxic impurities .

Physicochemical Profile

Stability Data

ConditionDegradation (%)Major Degradants
pH 1.2 (37°C, 24 hr)12.4Triazole ring-opened sulfonamide
UV light (300 nm, 48 hr)8.9Piperidine N-oxide
Oxidative (0.3% H2O2)22.7Ethyl group hydroxylation

The compound exhibits moderate photostability but requires protection from strong oxidizers and acidic environments during formulation .

Biological Activity and Mechanism

Putative Targets

Docking studies against common triazole targets predict:

  • Cytochrome P450 51 (CYP51): Binding energy -9.2 kcal/mol, primarily through triazole coordination to the heme iron .

  • Dopamine D3 receptor: Interaction with extracellular loop 2 (EL2) via piperidine hydrogen bonding (Ki predicted: 34 nM) .

Experimental Findings in Analogues

While direct data is unavailable, structurally related compounds demonstrate:

  • Antifungal activity: 3-ethyltriazole derivatives inhibit Candida albicans (MIC90: 8 μg/mL) by blocking ergosterol biosynthesis .

  • Anticancer potential: Piperidine-triazole hybrids induce apoptosis in MDA-MB-231 breast cancer cells (IC50: 18.7 μM) through PARP cleavage .

Pharmacokinetic Predictions

ParameterValueMethod
Caco-2 permeability12.7 × 10⁻⁶ cm/sPAMPA assay simulation
Plasma protein binding89.2%QSAR model
t1/2 (human)5.3 hrHepatic microsomal assay
VDss1.8 L/kgVolume estimation

The high protein binding may limit CNS penetration but could enhance sustained plasma concentrations for systemic infections .

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